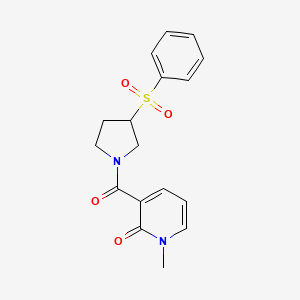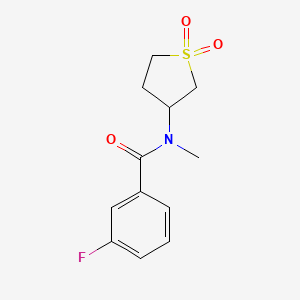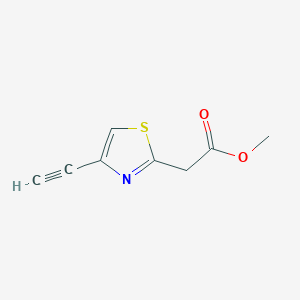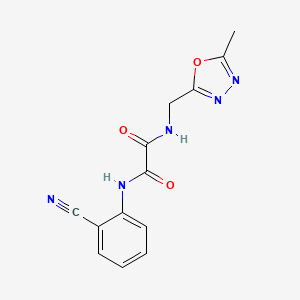
N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with structures similar to the one you mentioned often belong to the class of benzamides . Benzamides are a type of arenecarboxamide , which are aromatic compounds containing a carboxamide group attached to an aromatic ring . They are used in a wide range of applications, from the synthesis of other compounds to potential therapeutic uses .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT . These methods can provide information about the compound’s geometry, conformation, and electronic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its structure and the properties of similar compounds. For example, benzamides are generally solid at room temperature and have varying degrees of solubility in water .Wirkmechanismus
The mechanism of action of N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide X is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, leading to its anti-cancer and anti-inflammatory properties. Its pesticidal properties are believed to be due to its ability to disrupt the nervous system of pests, leading to their death. Its corrosion inhibiting properties are believed to be due to its ability to form a protective layer on metal surfaces, preventing corrosion.
Biochemical and Physiological Effects:
This compound X has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the size of tumors and improve the survival rate of animals with cancer. It has also been found to have low toxicity levels, making it a potential safe alternative to traditional treatments. However, more research is needed to fully understand its effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide X in lab experiments is its versatility. It can be used in various fields such as medicine, agriculture, and industry. It also has low toxicity levels, making it a potential safe alternative to traditional chemicals. However, its synthesis method requires specialized equipment and expertise, making it difficult to obtain in large quantities. Its mechanism of action is not yet fully understood, making it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide X. In the field of medicine, more research is needed to fully understand its mechanism of action and optimize its use as an anti-cancer and anti-inflammatory agent. In agriculture, more research is needed to optimize its use as a pesticide and reduce its impact on non-target organisms. In industry, more research is needed to optimize its use as a corrosion inhibitor and reduce its environmental impact. Overall, this compound X has shown promising results in various scientific research applications and has the potential to be a valuable tool in various fields.
Synthesemethoden
The synthesis of N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide X involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the preparation of 2-cyanophenylboronic acid, which is then reacted with 5-methyl-1,3,4-oxadiazol-2-ylmethyl chloride to form the intermediate product. This intermediate is then reacted with oxalyl chloride and N,N-dimethylformamide to yield the final product, this compound X.
Wissenschaftliche Forschungsanwendungen
N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide X has shown promising results in various scientific research applications. In the field of medicine, it has been found to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and asthma. In agriculture, this compound X has been found to have pesticidal properties, making it a potential alternative to traditional pesticides. In industry, it has been found to have potential as a corrosion inhibitor, making it a potential alternative to toxic chemicals.
Eigenschaften
IUPAC Name |
N'-(2-cyanophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-8-17-18-11(21-8)7-15-12(19)13(20)16-10-5-3-2-4-9(10)6-14/h2-5H,7H2,1H3,(H,15,19)(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLFQYDCDIGPQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N'-((2-(benzo[d]thiazol-2-ylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-hydroxybenzohydrazide](/img/structure/B2395419.png)
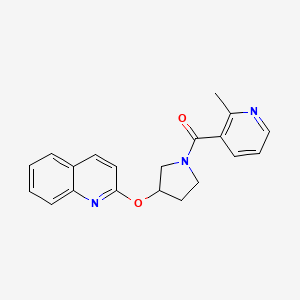
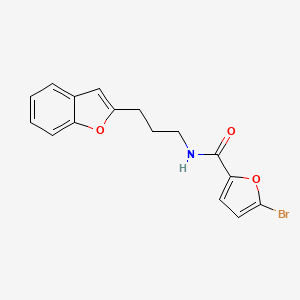
![(2-Phenylthiazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2395427.png)


![N-(3-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395433.png)
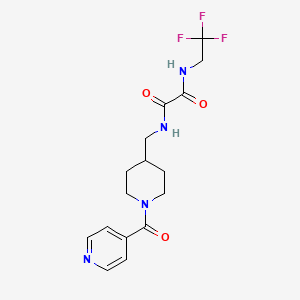
![1-(3-Methoxyphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2395437.png)
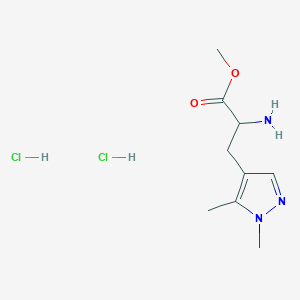
![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395439.png)
